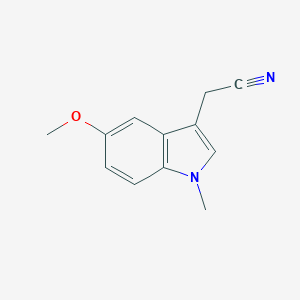

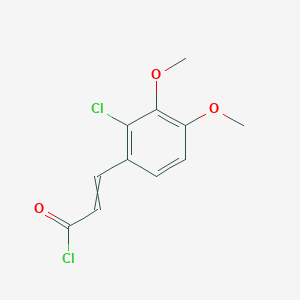

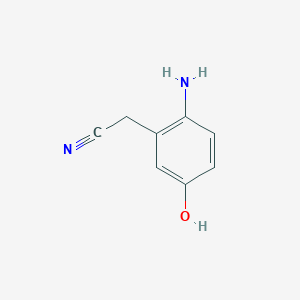

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a versatile reactant used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors for diabetic complications treatment . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors .

Synthesis Analysis

The synthesis of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” involves several steps. For instance, it can be synthesized from the Sonogashira reaction between acetoxyaryl iodide and alkyne . The resulting alkyne is then used in the preparation of indole-N-acetic acid derivatives .Molecular Structure Analysis

The molecular structure of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is represented by the Inchi Code: 1S/C11H10N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 . This indicates that the compound has a molecular weight of 191.23 .Chemical Reactions Analysis

“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a versatile reactant used in various chemical reactions. For instance, it is used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors .Physical And Chemical Properties Analysis

“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a solid at ambient temperature . It has a molecular weight of 191.23 and an Inchi Code of 1S/C11H10N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 .Mechanism of Action

While the exact mechanism of action of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is not specified in the search results, it is known that the compound is used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose, and its inhibition is a therapeutic strategy for the treatment of diabetic complications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary statements include P280;P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” could involve further exploration of its potential as an aldose reductase inhibitor for the treatment of diabetic complications . Additionally, its use in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors could be further investigated .

properties

IUPAC Name |

2-(5-methoxy-1-methylindol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFLMOOTACHJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443042 |

Source

|

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile | |

CAS RN |

176688-98-5 |

Source

|

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)